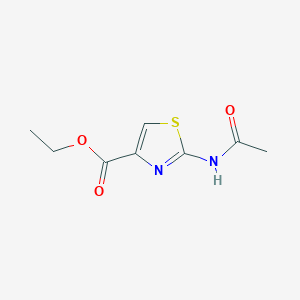

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Propriétés

IUPAC Name |

ethyl 2-acetamido-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJRNCMTKFEYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

Drug Synthesis

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural features allow it to be integrated into compounds targeting infectious diseases and cancer. For instance, derivatives of this compound have shown promising anticancer activity against various cell lines, including HepG2 and PC12, indicating its potential as an anticancer agent .

Mechanism of Action

The compound's mechanism often involves the inhibition of specific biological pathways associated with disease progression. For example, thiazole derivatives have been linked to the inhibition of p38 MAP kinase, which plays a significant role in inflammatory responses and cancer cell proliferation .

Antimicrobial Activity

Research Findings

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. A study demonstrated that synthesized derivatives exhibited significant antibacterial activity against strains such as Bacillus subtilis and Aspergillus niger . The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness, with some compounds showing high activity levels.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Bacillus subtilis | 10 |

| Derivative B | Aspergillus niger | 15 |

| This compound | Staphylococcus aureus | 20 |

Chemical Research

Synthesis Pathways

this compound can be synthesized through various methods involving multi-step reactions. A common approach includes the acetylation of ethyl 2-amino-1,3-thiazole-4-carboxylate followed by carboxylation reactions to introduce functional groups that enhance biological activity .

Computational Studies

Recent computational studies have assessed the drug-likeness and bioavailability of this compound using various models. These studies predict that derivatives of this compound possess favorable pharmacokinetic properties, making them suitable candidates for further development as oral agents .

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated that modifications to the thiazole ring could significantly enhance cytotoxicity against HepG2 cells compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various thiazole derivatives derived from this compound. The study found that specific substitutions on the thiazole ring improved activity against both bacterial and fungal strains .

Mécanisme D'action

The mechanism of action of ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.

Thiazole-4-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of various thiazole derivatives.

The uniqueness of this compound lies in its acetylamino group, which imparts specific biological activities and enhances its potential as a lead compound in drug discovery.

Activité Biologique

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is being investigated for its potential applications as an antimicrobial, antifungal, and anticancer agent. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring integrated with an acetylamino group and an ethyl ester functionality. This unique structure suggests potential for bioactivity due to the presence of both polar and non-polar regions, which may enhance its interaction with biological targets.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Initial studies indicate that compounds with similar thiazole structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiazole have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study reported that certain thiazole derivatives demonstrated selective cytotoxicity towards human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The compound's ability to inhibit tumor growth is attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against various bacteria and fungi |

| Anticancer | Induction of apoptosis | Selective cytotoxicity in lung and cervical cancer |

| Antifungal | Interference with fungal cell metabolism | Potential effectiveness against Candida species |

Case Studies

- Antitumor Activity Assessment : In a study by El-Subbagh et al., ethyl 2-substituted aminothiazole derivatives were synthesized and tested for their antitumor activity against a panel of human tumor cell lines. Among the tested compounds, those with branched acyl chains exhibited enhanced activity compared to their straight-chain counterparts .

- Mechanism Elucidation : Zhang et al. explored the molecular interactions of thiazole derivatives with cancer cell lines. Their findings indicated that these compounds could selectively target glioblastoma cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiazole derivatives showed that this compound displayed significant inhibition against pathogenic strains such as E. coli and S. aureus, highlighting its potential as a lead compound for antibiotic development.

The biological activity of this compound is believed to arise from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.

- Signal Transduction Modulation : It can modulate signaling pathways associated with apoptosis, leading to increased rates of programmed cell death in cancer cells.

- Cell Membrane Disruption : For antimicrobial effects, it may disrupt the integrity of microbial membranes, leading to cell lysis.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate?

The compound is synthesized via multi-step organic reactions, typically involving the formation of amide bonds and thiazole ring assembly. A common approach includes:

Q. How is the structural characterization of this compound performed?

Key techniques include:

Q. What preliminary biological activities are reported for similar thiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity : Moderate inhibition against E. coli and Proteus mirabilis .

- Anticancer Potential : Thiazole derivatives modulate apoptosis pathways in cancer cell lines .

- Enzyme Inhibition : Interactions with kinases or proteases due to the acetylamino group’s hydrogen-bonding capability .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Reaction Conditions : Use of anhydrous solvents (e.g., THF) and controlled temperatures (60–80°C) minimizes side reactions .

- Catalysts : Palladium or copper catalysts enhance amide bond formation efficiency .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) improves purity (>95%) .

Q. How do researchers address contradictions in biological activity data?

- Reproducibility Checks : Standardize assay protocols (e.g., MIC values for antimicrobial tests) across labs .

- Comparative Studies : Test against structural analogs (e.g., pyrazole- or trifluoromethyl-substituted derivatives) to isolate activity drivers .

- Dose-Response Analysis : Establish EC₅₀ values to differentiate true activity from assay noise .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., COX-2 or EGFR) via the acetylamino group’s interactions .

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (100 ns trajectories) .

- QSAR Models : Correlate electronic properties (e.g., logP, HOMO/LUMO) with observed bioactivity .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Solubility Issues : Low solubility in common solvents (e.g., water, ethanol) complicates crystal growth .

- Polymorphism : Multiple crystal forms may require screening (e.g., vapor diffusion vs. slow cooling) .

- Data Collection : Use synchrotron radiation for small crystals (<0.1 mm) and SHELX software for refinement .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.